trans-2-Phenylvinylboronic acid MIDA ester
Overview
Description
trans-2-Phenylvinylboronic acid MIDA ester is a boron-containing compound known for its unique structural and chemical properties. This compound is often used in organic synthesis and has applications in various scientific fields due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Phenylvinylboronic acid MIDA ester typically involves the reaction of boronic acids with appropriate organic substrates. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
trans-2-Phenylvinylboronic acid MIDA ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the compound into boron hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions include various boronic acid derivatives, borates, and boron hydrides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
trans-2-Phenylvinylboronic acid MIDA ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of trans-2-Phenylvinylboronic acid MIDA ester involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these complexes. This property is particularly useful in catalysis and organic synthesis, where the compound can activate substrates and promote various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Pinacol Boronic Esters: Similar in structure and used in similar applications, particularly in organic synthesis.
Boronic Acids: Widely used in Suzuki–Miyaura coupling reactions and other organic transformations.
Boron Hydrides: Known for their reducing properties and used in various chemical reactions.
Uniqueness
trans-2-Phenylvinylboronic acid MIDA ester is unique due to its specific structural features, which provide it with distinct reactivity and stability. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
6-methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLDLTAQNBBGGU-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746266 | |
Record name | 6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152427-93-4 | |
Record name | 6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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